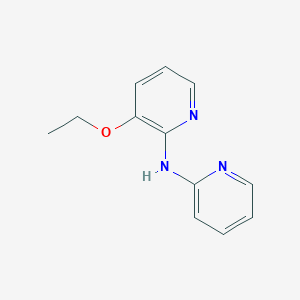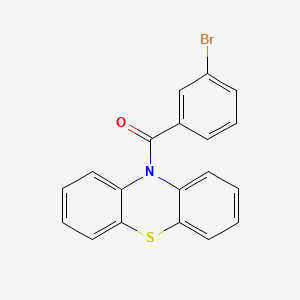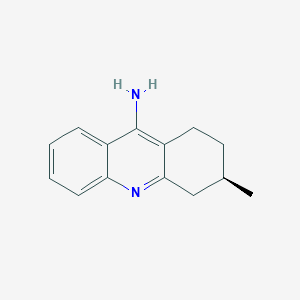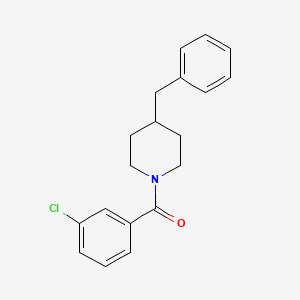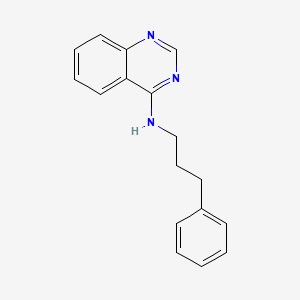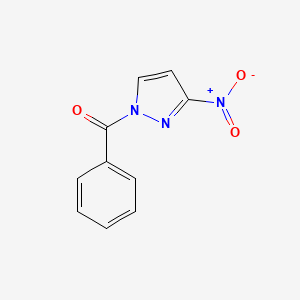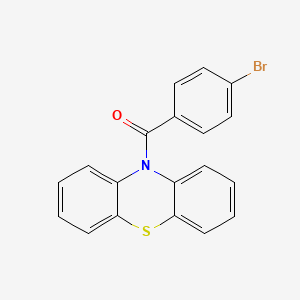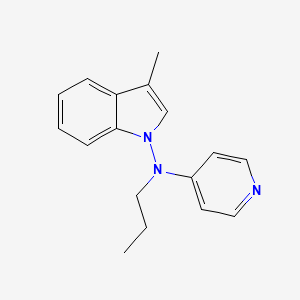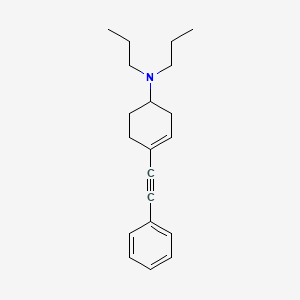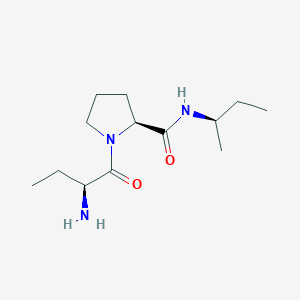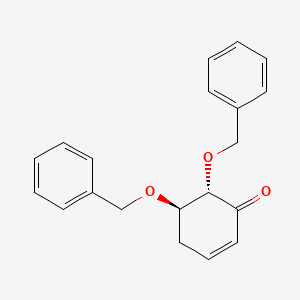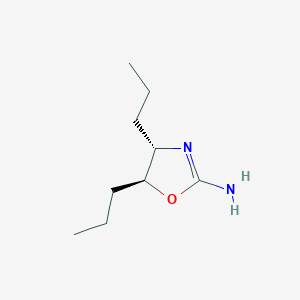
(4S,5S)-4,5-Dipropyl-oxazolidin-(2Z)-ylideneamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-4,5-Dipropyl-oxazolidin-(2Z)-ylideneamine is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes an oxazolidine ring and dipropyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-Dipropyl-oxazolidin-(2Z)-ylideneamine typically involves the formation of the oxazolidine ring followed by the introduction of the dipropyl groups. One common method involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring. The dipropyl groups can then be introduced through alkylation reactions using suitable alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5S)-4,5-Dipropyl-oxazolidin-(2Z)-ylideneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
(4S,5S)-4,5-Dipropyl-oxazolidin-(2Z)-ylideneamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly nitric oxide synthase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4S,5S)-4,5-Dipropyl-oxazolidin-(2Z)-ylideneamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit neuronal nitric oxide synthase (nNOS) by binding to the enzyme’s active site, thereby preventing the production of nitric oxide . This inhibition can have various biological effects, including modulation of neurotransmission and reduction of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Disubstituted-1,3-oxazolidin-2-imine derivatives: These compounds share a similar oxazolidine ring structure but differ in their substituents.
Nitric oxide synthase inhibitors: Other compounds in this class include various substituted guanidines and amidines.
Uniqueness
(4S,5S)-4,5-Dipropyl-oxazolidin-(2Z)-ylideneamine is unique due to its specific dipropyl substituents and its ability to selectively inhibit neuronal nitric oxide synthase. This selectivity makes it a valuable tool in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(4S,5S)-4,5-dipropyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H18N2O/c1-3-5-7-8(6-4-2)12-9(10)11-7/h7-8H,3-6H2,1-2H3,(H2,10,11)/t7-,8-/m0/s1 |
Clé InChI |
LRHNWJTUXJXJRP-YUMQZZPRSA-N |
SMILES isomérique |
CCC[C@H]1[C@@H](OC(=N1)N)CCC |
SMILES canonique |
CCCC1C(OC(=N1)N)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S,6S)-[Octahydro-quinolin-(2E)-ylidene]amine](/img/structure/B10838254.png)
